molecular formula C21H25NO4 B4301375 ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE

ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE

Cat. No.: B4301375
M. Wt: 355.4 g/mol
InChI Key: ILILPPRMJLYNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound is characterized by its complex molecular structure, which includes ethoxyphenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves a multi-step process:

    Formation of the Ethoxyphenyl Group: This step involves the reaction of ethyl alcohol with a phenyl compound under acidic conditions to form the ethoxyphenyl group.

    Formation of the Methylphenyl Group: This step involves the reaction of a methyl group with a phenyl compound under catalytic conditions.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl and methylphenyl groups with a propanoate ester under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Potential use in studying the interactions of esters with biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(4-METHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE
  • ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE

Uniqueness

ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE is unique due to its specific combination of ethoxyphenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-25-18-11-9-16(10-12-18)19(14-20(23)26-5-2)22-21(24)17-8-6-7-15(3)13-17/h6-13,19H,4-5,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILILPPRMJLYNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-(4-ETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.